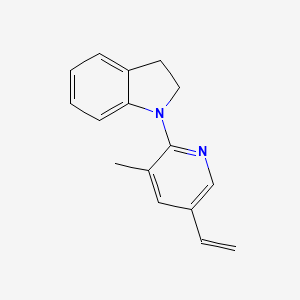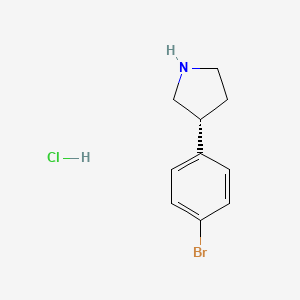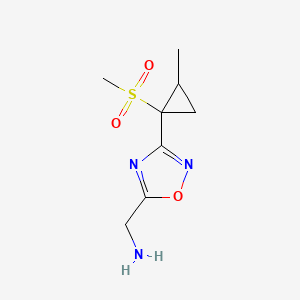
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group and a dimethoxyphenyl group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine typically involves the reaction of 2,5-dimethoxyaniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group of 2,5-dimethoxyaniline. The reaction is conducted at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted triazine, while coupling reactions would result in the formation of biaryl compounds.
科学的研究の応用
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The chloro and dimethoxyphenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-Chloro-5-(2,5-dimethoxyphenyl)phenol
- 3-Chloro-5-fluorophenyl-1,2,3-triazole
- 2,5-Dimethoxyphenyl-1,2,3-triazole
Uniqueness
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of chloro and dimethoxyphenyl groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC名 |
3-chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C11H10ClN3O2/c1-16-7-3-4-10(17-2)8(5-7)9-6-13-15-11(12)14-9/h3-6H,1-2H3 |
InChIキー |
YOPMSANWQZSXLC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=NC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)



